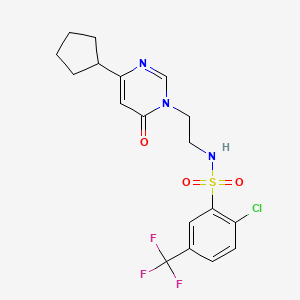

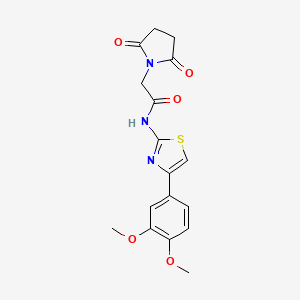

![molecular formula C13H13FN4O2 B2504784 2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide CAS No. 1251609-94-5](/img/structure/B2504784.png)

2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide" is a molecule that appears to be structurally related to a series of compounds with biological activity. Although the exact compound is not described in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as opioid kappa agonist activity and antiviral potency against SARS-CoV-2 . These compounds typically consist of a pyrimidine ring substituted with various groups and linked to an aryl group through an acetamide moiety.

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamides with various substitutions. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their opioid kappa agonist activity. The synthesis process explored variations in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids . Another study synthesized a molecule with a similar pyrimidine and phenylacetamide structure, which was characterized by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation about the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring at specific angles, stabilized by intramolecular hydrogen bonds . The optimized geometry of another related compound showed near-planarity between the phenyl and pyrimidine rings, with differences in geometries due to the substitution of a fluorine atom .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of amide bonds and the introduction of substituents through reactions such as the Ullmann reaction. For example, the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors involved converting a key intermediate into a bromo-substituted compound followed by an Ullmann reaction to introduce various substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been studied through spectroscopic methods and computational analyses. The vibrational assignments, force constants, and potential energy distributions of a related compound were supported by normal coordinate analysis . The intermolecular interactions were analyzed based on Hirshfeld surfaces, and the drug likeness was evaluated using Lipinski's rule, providing insights into the pharmacokinetic properties . The antiviral potency of a related compound was investigated through molecular docking against SARS-CoV-2 protein, with the binding energy indicating a strong interaction .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

- Synthesis and Reactivity in Organic Chemistry : The compound is used as a building block in the construction of various nitrogen heterocyclic compounds. It demonstrates reactivity towards a range of primary and heterocyclic amines, leading to the formation of Schiff bases and other derivatives with potential biological activity (Farouk, Ibrahim, & El-Gohary, 2021).

Quantum Chemical Insight and Molecular Docking

- Quantum Chemical Analysis and Antiviral Research : Quantum chemical methods have been employed to investigate the molecular structure and hydrogen-bonded interactions of derivatives of this compound. These studies also include drug likeness analysis based on Lipinski's rule and molecular docking against SARS-CoV-2 protein, suggesting potential antiviral applications (Mary et al., 2020).

Antitumor and Inhibitory Effects

- Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Research shows that derivatives of this compound act as dual inhibitors of human thymidylate synthase and dihydrofolate reductase, indicating potential antitumor properties. The studies highlight the importance of the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold for this activity (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Applications

- Antibacterial and Antifungal Activities : Some derivatives of this compound have been evaluated for their antibacterial and antifungal activities. Studies suggest that these compounds could be effective against certain bacterial and fungal strains (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Herbicidal Applications

- Herbicidal Activity : Derivatives of this compound have been studied for their herbicidal activities, with some showing effectiveness against dicotyledonous weeds. The research explores the potential of these compounds as herbicides in agriculture (Wu et al., 2011).

Eigenschaften

IUPAC Name |

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O2/c1-8-6-12(20)18(13(15)16-8)7-11(19)17-10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H2,15,16)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTMTXPDQFGNEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

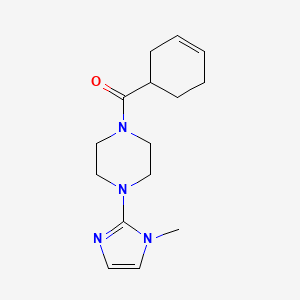

![N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2504703.png)

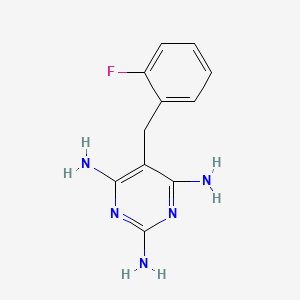

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2504705.png)

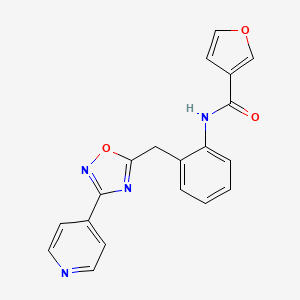

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

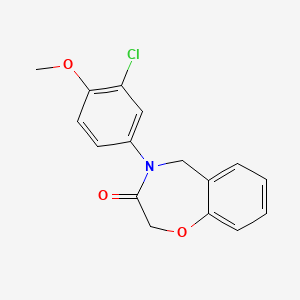

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

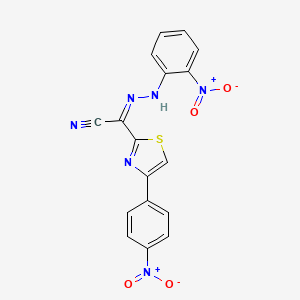

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)